molecular formula C12H19N3O2 B2852685 Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-25-1

Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate

Cat. No.: B2852685
CAS No.: 2247206-25-1
M. Wt: 237.303
InChI Key: OVXAHZCCRZYOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring, as well as a methyl ester group attached to the amino group at position 3 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For example, the reaction of cyclopentanone with hydrazine hydrate in the presence of an acid catalyst can yield 2-cyclopentyl-5-methylpyrazole.

    Amination: The amino group can be introduced at position 3 of the pyrazole ring through a nucleophilic substitution reaction. This can be achieved by reacting 2-cyclopentyl-5-methylpyrazole with an appropriate amine, such as methylamine, under basic conditions.

    Esterification: The final step involves the esterification of the amino group with methyl chloroacetate in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methyl ester can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of inflammatory mediators. Additionally, it can interact with ion channels or transporters, affecting cellular signaling and function.

Comparison with Similar Compounds

Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate can be compared with other similar compounds, such as:

    Methyl 2-[(2-cyclopentyl-5-phenylpyrazol-3-yl)amino]acetate: This compound has a phenyl group instead of a methyl group, which can affect its chemical reactivity and biological activity.

    Ethyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.

    Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]propanoate: This compound has a propanoate group instead of an acetate group, which can influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-11(13-8-12(16)17-2)15(14-9)10-5-3-4-6-10/h7,10,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXAHZCCRZYOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NCC(=O)OC)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.